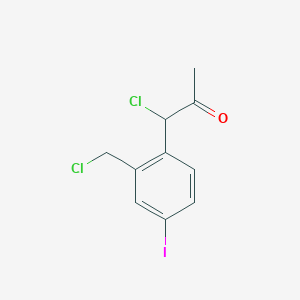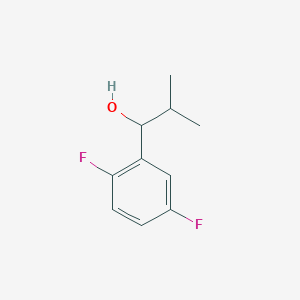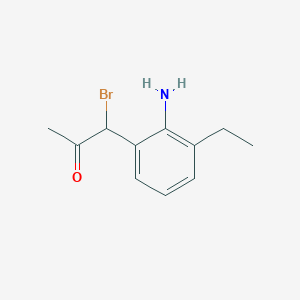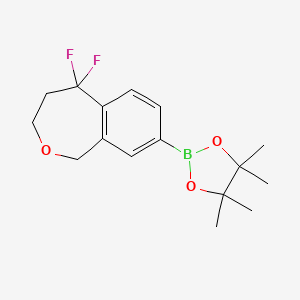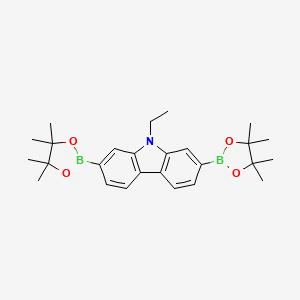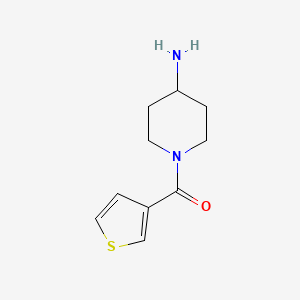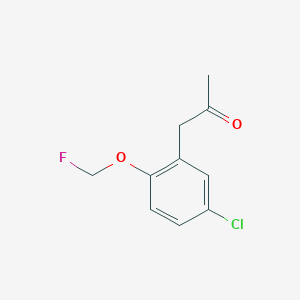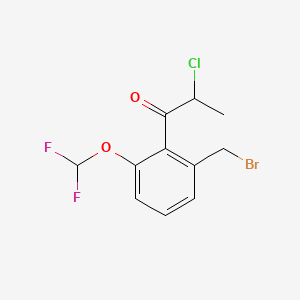
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Elimination reactions: The compound can participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group.
1-(2-(Difluoromethoxy)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group.
1-(2-(Bromomethyl)-6-(methoxy)phenyl)-2-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
The unique combination of bromine, chlorine, and difluoromethoxy groups in 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10BrClF2O2 |
|---|---|
Molekulargewicht |
327.55 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,6,11H,5H2,1H3 |
InChI-Schlüssel |
HHLCYRWSZDUUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)F)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


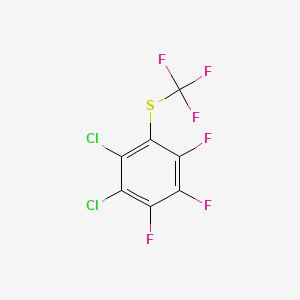
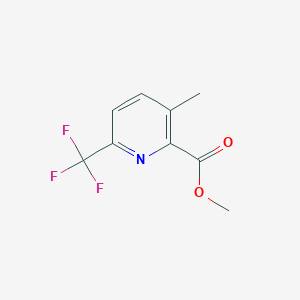
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)



